molecular formula C17H16N2O3 B6394345 MFCD18318536 CAS No. 1261991-85-8

MFCD18318536

Cat. No.: B6394345
CAS No.: 1261991-85-8
M. Wt: 296.32 g/mol
InChI Key: DZFHNXZPKLGMPV-UHFFFAOYSA-N
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Description

The compound identified by the registry number MFCD18318536 is a chemical of significant interest in various scientific fields This compound has unique properties that make it valuable for research and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD18318536 involves several steps, starting with the selection of appropriate starting materials. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield. Common synthetic routes include:

    Step 1: Initial reaction of precursor compounds under controlled conditions.

    Step 2: Purification of the intermediate product through techniques such as crystallization or distillation.

    Step 3: Final reaction to produce this compound, followed by purification and characterization.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:

    Bulk synthesis: Using large quantities of starting materials and reagents.

    Continuous monitoring: Ensuring reaction conditions are optimal throughout the process.

    Quality control: Regular testing of the product to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

MFCD18318536 undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

    Reduction: Reaction with reducing agents to form reduced derivatives.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

The reactions involving this compound typically use reagents such as:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substituting agents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation products: Various oxidized forms with different functional groups.

    Reduction products: Simplified molecules with fewer functional groups.

    Substitution products: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

MFCD18318536 has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its effects on biological systems and potential therapeutic uses.

    Medicine: Investigated for its potential as a drug candidate or in drug delivery systems.

    Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of MFCD18318536 involves its interaction with specific molecular targets and pathways. It exerts its effects by:

    Binding to receptors: Interacting with specific receptors on cell surfaces or within cells.

    Modulating pathways: Influencing biochemical pathways to produce desired effects.

    Enzyme inhibition or activation: Affecting the activity of enzymes involved in critical processes.

Properties

IUPAC Name

2-[3-(pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c20-16(19-9-1-2-10-19)13-6-3-5-12(11-13)15-14(17(21)22)7-4-8-18-15/h3-8,11H,1-2,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZFHNXZPKLGMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=CC=N3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50688372
Record name 2-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261991-85-8
Record name 2-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50688372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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